ACE Inhibitory Potency: Ile-Phe Is 2.5-Fold More Potent than Ala-Phe, While Reverse-Sequence Phe-Ile Is Completely Inactive
In a direct head-to-head comparison of three dipeptides co-identified from salt-free soy sauce, Ile-Phe exhibited an ACE-inhibitory IC50 of 65.8 μM, which represents a 2.5-fold greater potency than Ala-Phe (IC50: 165.3 μM). Critically, the reverse-sequence isomer Phe-Ile displayed no measurable ACE-inhibitory activity at all, demonstrating absolute sequence specificity [1]. This triple comparison within a single experimental framework establishes that both the isoleucyl N-terminal position and the specific side-chain identity are non-negotiable determinants of ACE recognition.
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ile-Phe IC50 = 65.8 μM |
| Comparator Or Baseline | Ala-Phe IC50 = 165.3 μM; Phe-Ile = no inhibitory activity detected |
| Quantified Difference | Ile-Phe is 2.5-fold more potent than Ala-Phe; infinite fold vs. inactive Phe-Ile |
| Conditions | In vitro ACE inhibition assay using synthetic dipeptides identified from Aspergillus oryzae-fermented salt-free soy sauce; ACE from rabbit lung |
Why This Matters
For researchers screening bioactive peptides or developing ACE-inhibitory nutraceuticals, selecting Ile-Phe over Ala-Phe yields 2.5× greater inhibitory potency per unit mass, while Phe-Ile is wholly unsuitable—making compound identity verification and sequence confirmation critical procurement quality-control checkpoints.
- [1] Zhu XL, Watanabe K, Shiraishi K, Ueki T, Noda Y, Matsui T, Matsumoto K. Identification of ACE-inhibitory peptides in salt-free soy sauce that are transportable across caco-2 cell monolayers. Peptides, 2008; 29(3): 338-344. View Source
